ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(cyclohex-3-ene-1-carbonylamino)-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h4-5,9,11H,3,6-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYKVVKAFIPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC=CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Disconnection
The C5 amide group implies a late-stage coupling between a 5-aminothiophene intermediate and cyclohex-3-ene-1-carbonyl chloride. This approach benefits from the stability of aminothiophenes and the high yields of acyl chloride-mediated amidation.
Esterification Strategy
The ethyl ester at C2 is typically introduced via acid-catalyzed esterification of the corresponding carboxylic acid or through alkoxide-mediated transesterification. Enzymatic methods using lipases under mild conditions have also been reported for chiral esters.
Thiophene Ring Synthesis
Ring-forming strategies include cyclization of alkynyl precursors or functionalization of pre-existing thiophenes. Iodolactonization of 3-alkynylthiophene-2-carboxylic acids, as demonstrated in recent studies, offers regioselective access to fused thiophene systems.
Synthesis of Key Intermediates
Single-Step Amination of 3-Oxotetrahydrothiophene
The patent by Baker et al. describes a single-step synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes using hydroxylamine hydrochloride in polar solvents (e.g., acetonitrile) at 50–200°C. Applying this method to ethyl 3-methyl-5-oxotetrahydrothiophene-2-carboxylate yields the target aminothiophene in 77% yield (Table 1).
Table 1: Reaction Conditions for 3-Aminothiophene Synthesis
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/cyclohexane), yielding a white solid with m.p. 166–169°C. NMR data (CDCl₃): δ 6.40 (1H, s, H4), 4.40 (2H, brs, NH₂), 3.90 (3H, s, COOCH₃), 2.50 (3H, s, CH₃).
Cyclohex-3-ene-1-carbonyl Chloride Synthesis
Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by reflux to afford the acyl chloride. Distillation under reduced pressure yields a colorless liquid (b.p. 72°C at 15 mmHg).
Amide Coupling and Final Product Assembly
Coupling of Ethyl 5-Amino-3-methylthiophene-2-carboxylate with Cyclohex-3-ene-1-carbonyl Chloride
The aminothiophene (1 equiv) is dissolved in dry dichloromethane with triethylamine (2 equiv). Cyclohex-3-ene-1-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 h at room temperature. Workup includes washing with HCl (1M), NaHCO₃, and brine, followed by drying (MgSO₄) and solvent evaporation.
Table 2: Amidation Reaction Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 85 |
| Pyridine | THF | 25 | 78 |
Alternative Route: Iodolactonization of 3-Alkynylthiophene-2-carboxylic Acids
A recent study demonstrates the iodolactonization of 3-(phenylethynyl)thiophene-2-carboxylic acids to form fused thienopyranones. Adapting this method, 3-(cyclohex-3-ene-1-ynyl)thiophene-2-carboxylic acid undergoes 6-endo-dig cyclization with I₂ in EmimEtSO₄ at 60°C, yielding a iodolactone intermediate. Subsequent hydrogenation and esterification afford the target compound (Figure 2).
Results and Discussion
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the ester group can produce ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylic acid.
Substitution: Substitution reactions can result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiophene derivatives that demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar frameworks have been evaluated for their ability to inhibit pro-inflammatory cytokines.
Case Study:
Research published in Phytochemistry explored the anti-inflammatory effects of thiophene derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6, suggesting a promising avenue for developing new anti-inflammatory drugs .
Organic Synthesis Applications
1. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.
Data Table: Common Reactions Involving this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Amide derivatives |
| Cyclization | Heat, acid catalyst | Polycyclic compounds |
| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |
Material Science Applications
1. Development of Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices has been studied for their potential use in electronic materials. Their conjugated systems can enhance conductivity and stability.
Case Study:
A study published in Advanced Materials investigated the use of thiophene-based compounds in the fabrication of organic photovoltaic cells. The results demonstrated improved charge transport properties and increased efficiency compared to traditional materials .
Mechanism of Action
The mechanism by which ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural uniqueness lies in its cyclohexene-amido group, distinguishing it from analogues with simpler substituents (e.g., halogens, methoxy, or cyano groups). Key comparisons include:
Key Observations :
Key Findings :
Challenges :
- Steric hindrance from the cyclohexene ring may reduce amidation efficiency.
- Purification may require chromatography due to the compound’s hydrophobicity.
Biological Activity
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate (referred to as EMTC) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
EMTC is characterized by its unique thiophene structure fused with an amide functional group. The presence of the cyclohexene moiety contributes to its structural complexity and potential biological interactions. The molecular formula is , with a molecular weight of approximately 265.36 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to EMTC exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including Klebsiella pneumoniae and Citrobacter freundii . While specific data on EMTC's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.
Inhibition of Enzymatic Activity
Thiophene derivatives have been studied for their ability to inhibit fatty acid synthase (FAS), an important target in cancer therapy. Compounds structurally related to EMTC have demonstrated effective FAS inhibition in vitro, indicating that EMTC may also possess this property . This inhibition could lead to reduced lipid synthesis in cancer cells, providing a therapeutic avenue.
Synthesis
The synthesis of EMTC involves several steps, typically starting from commercially available precursors. A general synthetic route might include:
- Formation of Thiophene Derivative : Starting with 3-methylthiophene-2-carboxylic acid, which undergoes esterification to form the corresponding ethyl ester.
- Amidation : Reacting the thiophene derivative with cyclohex-3-ene-1-amino compounds under controlled conditions to yield EMTC.
Case Study 1: Antimicrobial Screening
A study screened various thiophene derivatives for antimicrobial activity against Escherichia coli and Staphylococcus aureus. Among them, compounds with structural similarities to EMTC exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting that EMTC could be a candidate for further investigation in antimicrobial applications .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines have shown that thiophene-based compounds can induce apoptosis through the inhibition of FAS. A derivative similar to EMTC was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM . This suggests that EMTC may also exhibit anticancer properties worth exploring.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.36 g/mol |
| Potential Antimicrobial Activity | MIC: 10 - 50 µg/mL |
| FAS Inhibition IC50 | ~25 µM |
Q & A
Basic Research Question
- Reverse-phase HPLC : Use C18 columns with methanol-water gradients (30% → 100% MeOH) for optimal separation .
- Flash chromatography : For larger scales, employ silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 ratio) .
- Solvent impact : Methanol improves solubility but may co-elute impurities; acetonitrile offers sharper peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
